3-Amino-1-(2-methylheptyl)thiourea

説明

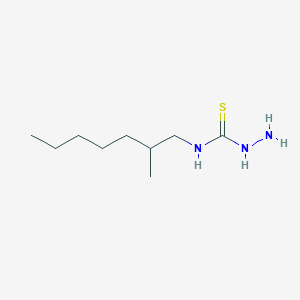

Structure

3D Structure

特性

IUPAC Name |

1-amino-3-(2-methylheptyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3S/c1-3-4-5-6-8(2)7-11-9(13)12-10/h8H,3-7,10H2,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQXRRITGZJATR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CNC(=S)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development for 3 Amino 1 2 Methylheptyl Thiourea

Retrosynthetic Analysis of the 3-Amino-1-(2-methylheptyl)thiourea Scaffold

A retrosynthetic analysis of this compound (C9H21N3S) reveals several potential synthetic disconnections. The most logical approach involves breaking the carbon-nitrogen bonds of the thiourea (B124793) core. This leads to two primary precursor fragments: 2-methylheptan-1-amine and a suitable aminothiocarbonylating agent. The latter can be derived from hydrazine (B178648) and a thiocarbonyl source. This strategy simplifies the synthesis into the formation of key C-N bonds from readily available starting materials.

Classical Thiourea Synthesis Approaches Applicable to this compound

Several classical methods for thiourea synthesis can be adapted for the preparation of this compound.

Condensation Reactions Utilizing Primary Amines and Isothiocyanates

A widely employed and generally efficient method for synthesizing unsymmetrical thioureas is the condensation of a primary amine with an isothiocyanate. nih.gov In the context of this compound, this would involve the reaction of 2-methylheptan-1-amine with amino isothiocyanate. However, the direct use of amino isothiocyanate can be challenging due to its potential instability. An alternative is to use a protected form, such as a carbamoyl-protected isothiocyanate, which can later be deprotected. organic-chemistry.org The reaction of primary amines with isothiocyanates is typically straightforward and proceeds with high selectivity. nih.govacs.org

The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbon atom of the isothiocyanate group, followed by a proton transfer to yield the thiourea derivative.

Reactions Involving Amines and Carbon Disulfide Intermediates

Alternatively, a one-pot synthesis can be achieved by reacting the primary amine, in this case, 2-methylheptan-1-amine, with carbon disulfide in the presence of a suitable activating agent and a source of the amino group, such as hydrazine. This method avoids the isolation of the potentially unstable isothiocyanate intermediate. acs.org The reaction of primary amines with carbon disulfide has been shown to proceed efficiently under various conditions, including in aqueous media. organic-chemistry.orgacs.org

Green Chemistry Approaches in Thiourea Synthesis Relevant to the Compound

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Several green chemistry approaches are applicable to the synthesis of thioureas, including this compound.

One notable approach is the use of water as a solvent. organic-chemistry.orgacs.org Aqueous synthesis of thioureas from amines and carbon disulfide has been demonstrated to be efficient for both symmetrical and unsymmetrical derivatives. organic-chemistry.orgacs.org This method offers advantages such as operational simplicity, easy product isolation, and the avoidance of toxic volatile organic compounds (VOCs). organic-chemistry.org

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. nih.gov The reaction of amines with carbon disulfide on the surface of alumina (B75360) under solvent-free microwave irradiation provides a rapid and efficient route to symmetrical N,N'-disubstituted thioureas. researchgate.net This methodology could potentially be adapted for the synthesis of this compound.

Furthermore, the use of deep eutectic solvents (DES) as both a catalyst and a reaction medium presents a promising green alternative. rsc.org A process utilizing choline (B1196258) chloride/tin(II) chloride has been developed for the synthesis of monosubstituted thioureas from thiourea as the thiocarbonyl source, offering moderate to excellent yields and the potential for solvent recycling. rsc.org The use of cyrene, a bio-based solvent, has also been reported as a green alternative to traditional solvents like THF in thiourea synthesis. nih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound. Key parameters to consider include the choice of solvent, temperature, and catalyst.

Solvent Effects on Synthetic Efficiency

The choice of solvent can have a profound impact on the efficiency of thiourea synthesis. While traditional organic solvents like acetone (B3395972) and dichloromethane (B109758) have been widely used, recent studies have highlighted the benefits of greener alternatives. nih.govresearchgate.net

As previously mentioned, water has emerged as a viable and sustainable solvent for the synthesis of thioureas from amines and carbon disulfide. organic-chemistry.orgacs.org The solubility of the reactants in water can influence the reaction rate and selectivity. organic-chemistry.org For instance, in the reaction of isothiocyanates with amines, the physical nature and solubility of the reagents in water are key factors. organic-chemistry.org

The use of N,N-dimethylformamide (DMF) has been shown to be an efficient solvent in the carbon tetrabromide promoted reaction of primary amines with carbon disulfide. lnu.edu.cn In some cases, solvent-free conditions, particularly in conjunction with microwave irradiation, can offer significant advantages in terms of efficiency and environmental impact. researchgate.net The choice of solvent can also affect the conformational equilibria of thiourea catalysts, which in turn influences their catalytic activity. researchgate.net Therefore, a careful screening of solvents is necessary to identify the optimal conditions for the synthesis of this compound.

| Synthetic Method | Key Reagents | General Conditions | Potential Advantages | Relevant Research |

| Condensation Reaction | 2-methylheptan-1-amine, Amino isothiocyanate (or protected form) | Typically in an organic solvent at room temperature or with gentle heating. | High selectivity, often high yields. | nih.govacs.org |

| Carbon Disulfide Method | 2-methylheptan-1-amine, Carbon disulfide, Hydrazine | Can be a one-pot reaction, often requires a base or activating agent. | Avoids isolation of potentially unstable isothiocyanates. | nih.govacs.org |

| Green Synthesis (Aqueous) | 2-methylheptan-1-amine, Carbon disulfide, Hydrazine | Reaction performed in water. | Environmentally friendly, simple workup. | organic-chemistry.orgacs.org |

| Green Synthesis (Microwave) | 2-methylheptan-1-amine, Carbon disulfide | Solvent-free or on a solid support (e.g., alumina) under microwave irradiation. | Rapid reaction times, high efficiency. | researchgate.net |

Temperature and Pressure Influence on Reaction Kinetics

The influence of pressure is more pronounced in reactions involving gaseous reactants or where a significant change in volume occurs. While the synthesis of this compound is typically conducted in the liquid phase, high-pressure conditions can be employed to enhance reaction rates, particularly for less reactive substrates. By increasing the pressure, the concentration of the reacting species is effectively increased, leading to a higher probability of successful molecular interactions.

| Parameter | Effect on Reaction Kinetics | General Conditions for Thiourea Synthesis |

| Temperature | Increased temperature generally increases the reaction rate. | Room temperature to moderate heating (e.g., 40-80 °C) is often sufficient. |

| Pressure | Increased pressure can increase the reaction rate, especially for less reactive starting materials. | Atmospheric pressure is typical; high pressure may be used in specific cases to improve yield and rate. |

Catalyst Application in Enhancing Synthetic Pathways

While many thiourea syntheses can proceed without a catalyst, the use of catalysts can significantly enhance reaction rates, improve yields, and allow for milder reaction conditions. Both basic and acidic catalysts have been employed in the synthesis of thiourea derivatives.

Basic catalysts, such as triethylamine (B128534) or pyridine, can deprotonate the amine, increasing its nucleophilicity and facilitating its attack on the electrophilic carbon of the isothiocyanate. This is a commonly employed strategy to accelerate the formation of thioureas.

Acidic catalysts, on the other hand, can activate the isothiocyanate group, making it more susceptible to nucleophilic attack. However, the use of acid catalysts must be carefully controlled, as they can also protonate the amine reactant, rendering it non-nucleophilic.

For the synthesis of complex thiourea architectures, organocatalysts, including thioureas themselves, have emerged as powerful tools. These catalysts can operate through a variety of mechanisms, including hydrogen bonding, to activate substrates and control stereoselectivity.

| Catalyst Type | Mechanism of Action | Examples |

| Basic Catalysts | Increase the nucleophilicity of the amine. | Triethylamine, Pyridine, Diisopropylethylamine |

| Acidic Catalysts | Activate the isothiocyanate group. | Lewis acids, Brønsted acids |

| Organocatalysts | Activate substrates through mechanisms like hydrogen bonding. | Thiourea derivatives, Schreiner's catalyst |

Advanced Synthetic Strategies for Complex Thiourea Architectures

The development of advanced synthetic methodologies has provided new avenues for the efficient and controlled synthesis of complex thioureas like this compound.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has gained significant traction as a method to dramatically reduce reaction times, often from hours to minutes. This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and, consequently, a significant acceleration of the reaction rate. The synthesis of thiourea derivatives has been shown to be highly amenable to microwave irradiation, often resulting in higher yields and purity compared to conventional heating methods. This approach offers a green and efficient alternative for the production of this compound.

Flow Chemistry Methodologies for Continuous Production

Flow chemistry, or continuous flow synthesis, involves the continuous pumping of reactants through a reactor. This methodology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and the potential for straightforward scalability. For the synthesis of thioureas, flow chemistry allows for the rapid and efficient mixing of the amine and isothiocyanate streams, often with in-line purification, leading to a continuous output of the desired product. This approach is particularly well-suited for the large-scale, industrial production of this compound.

Stereoselective Synthesis of Chiral Thiourea Derivatives

The "2-methylheptyl" fragment of this compound contains a chiral center, meaning the molecule can exist as two enantiomers. The stereoselective synthesis of a single enantiomer is often crucial, as different enantiomers can exhibit distinct biological activities. The synthesis of enantiomerically pure chiral thioureas can be achieved through several strategies. One common approach involves the use of a chiral starting material, such as an enantiomerically pure 2-methylheptylamine, which would then be converted to the corresponding isothiocyanate before reaction with hydrazine.

Alternatively, asymmetric catalysis can be employed to introduce the desired stereochemistry during the synthesis. Chiral catalysts can be used to control the facial selectivity of the nucleophilic attack on a prochiral substrate, leading to the preferential formation of one enantiomer of the final thiourea product. The development of such stereoselective methods is a key focus in modern organic synthesis.

| Advanced Strategy | Key Advantages | Relevance to this compound |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Offers a faster and potentially higher-yielding route to the target compound. |

| Flow Chemistry | Precise control, scalability, enhanced safety, continuous production. | Ideal for efficient and large-scale manufacturing. |

| Stereoselective Synthesis | Production of single enantiomers with defined stereochemistry. | Crucial for obtaining specific enantiomers of the chiral target molecule. |

Advanced Structural Characterization and Conformational Analysis of 3 Amino 1 2 Methylheptyl Thiourea

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and elucidating the structural features of 3-Amino-1-(2-methylheptyl)thiourea. Each method offers unique insights into the molecule's electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the nitrogen atoms (N-H) would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. Specifically, the protons of the terminal amino group (-NH₂) and the secondary amine (-NH-) are anticipated to resonate in the downfield region. researchgate.net The protons of the 2-methylheptyl group would exhibit characteristic splitting patterns: a doublet for the terminal methyl groups, multiplets for the methine (CH) and methylene (B1212753) (CH₂) protons along the chain, and a distinct multiplet for the CH proton at the chiral center. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom. A key signal is the thiocarbonyl carbon (C=S), which is expected to appear significantly downfield, typically in the range of 180-190 ppm, a characteristic feature of thiourea (B124793) derivatives. spectrabase.com The carbons of the 2-methylheptyl chain will resonate in the upfield aliphatic region.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. COSY spectra reveal proton-proton couplings, helping to trace the connectivity within the 2-methylheptyl chain. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=S | - | ~182.0 |

| NH (thioamide) | Broad singlet, ~7.5-8.5 | - |

| NH₂ (amino) | Broad singlet, ~4.5-5.5 | - |

| CH (position 2) | Multiplet | ~45-50 |

| CH₂ (position 1) | Multiplet | ~40-45 |

| CH₃ (on C2) | Doublet | ~15-20 |

| Alkyl Chain (CH₂) | Multiplets, ~1.2-1.6 | ~22-35 |

| Terminal CH₃ | Triplet | ~14.0 |

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint based on its functional groups. nih.govyoutube.com

FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum is expected to show strong absorption bands characteristic of the thiourea and amino moieties. Two distinct bands would appear in the 3200-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the terminal NH₂ group. nih.gov A separate, broader band in a similar region would be attributable to the N-H stretch of the secondary amine. The C-H stretching vibrations of the 2-methylheptyl group would be observed around 2850-2960 cm⁻¹. The key thiocarbonyl (C=S) stretching vibration is expected to appear in the fingerprint region, typically between 700 and 850 cm⁻¹, although its position can be coupled with C-N stretching modes.

Raman Spectroscopy: Raman spectroscopy, a complementary technique, is particularly useful for observing symmetric and non-polar bonds. youtube.com The C=S stretching vibration often produces a strong signal in the Raman spectrum. Furthermore, the carbon-carbon backbone vibrations of the alkyl chain are typically more prominent in Raman than in FT-IR spectra, aiding in conformational analysis. youtube.com

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch (NH₂) | 3200-3400 | FT-IR |

| N-H Stretch (secondary NH) | 3100-3300 | FT-IR |

| C-H Stretch (alkyl) | 2850-2960 | FT-IR, Raman |

| N-H Bend | 1550-1650 | FT-IR |

| C=S Stretch | 700-850 | FT-IR, Raman |

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. researchgate.net

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) would be used to determine the precise mass of the molecular ion of this compound (C₉H₂₁N₃S). This allows for the unambiguous confirmation of its elemental composition.

Fragmentation Patterns: Under techniques like collision-induced dissociation (CID), the molecule is expected to fragment in predictable ways. researchgate.netnih.gov Key fragmentation pathways for thiourea derivatives often involve cleavage of the bonds adjacent to the thiourea core. nih.gov Expected fragmentation could include the loss of the amino group (NH₂) or cleavage of the N-C bond of the alkyl substituent. Fragmentation of the 2-methylheptyl chain itself, particularly at the branching point, would also produce characteristic ions, helping to confirm the structure of the alkyl group. tsijournals.com

Predicted Mass Spectrometry Fragments for this compound

| Fragment | Description | Predicted m/z |

| [M+H]⁺ | Protonated Molecular Ion | 204.1531 |

| [M-NH₂]⁺ | Loss of the amino group | 188.1276 |

| [C₈H₁₇NHCSNH₂]⁺ | Cleavage of the alkyl chain | Varies |

| [C₈H₁₇]⁺ | 2-methylheptyl cation | 113.1330 |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods define connectivity, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. mdpi.com

To perform X-ray crystallography, a high-quality single crystal of the compound is required. For a compound like this compound, single crystals could likely be grown by slow evaporation of a solution in a suitable organic solvent, such as acetonitrile (B52724) or an ethanol/hexane (B92381) mixture, at a controlled temperature. researchgate.net

Analysis of the crystal structure of related N,N'-substituted thioureas reveals key structural features that can be predicted for this molecule. nih.govrsc.org The central N-C(S)-N core of the thiourea moiety is expected to be essentially planar, a result of the delocalization of pi-electrons across the C=S and C-N bonds. researchgate.net This delocalization gives the C-N bonds partial double-bond character, resulting in shorter bond lengths than typical C-N single bonds.

The C=S bond length is anticipated to be in the range of 1.67-1.71 Å. The C-N bond lengths are expected to be around 1.33-1.35 Å. researchgate.net In the solid state, the molecules are likely to form extensive networks of intermolecular hydrogen bonds. The protons from both the amino (-NH₂) and thioamide (-NH-) groups can act as hydrogen bond donors, with the sulfur atom of the thiocarbonyl group acting as a primary hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded dimers or infinite chains, which are common packing motifs for thiourea derivatives. researchgate.netnih.gov

Predicted Solid-State Structural Parameters for this compound

| Parameter | Predicted Value |

| C=S Bond Length | 1.67 - 1.71 Å |

| C-N Bond Length | 1.33 - 1.35 Å |

| N-C-N Bond Angle | ~116-120° |

| N-C-S Bond Angle | ~120-122° |

| Intermolecular Interactions | Hydrogen bonding (N-H···S) |

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, thiourea derivatives are well-known for forming extensive networks of hydrogen bonds, which dictate their crystal packing arrangements. mdpi.com For this compound, the primary intermolecular interactions are expected to be N-H···S hydrogen bonds, a characteristic feature of thioureas. nih.gov These interactions typically lead to the formation of dimeric motifs. In the crystal lattice of similar compounds, molecules often link via N-H···S hydrogen bonds to create recognizable patterns, such as the R²₂(8) graph-set motif, which forms a centrosymmetric dimer. nih.govresearchgate.net

Conformational Analysis and Rotational Isomerism

The flexibility of this compound is dominated by hindered rotation around its C-N bonds, which possess significant double-bond character due to electron delocalization across the N-C=S system. sci-hub.se This restricted rotation gives rise to various conformational isomers (rotamers).

Spectroscopic Investigations of Conformational Preferences

Spectroscopic techniques are crucial for identifying the conformational preferences of thiourea derivatives.

Infrared (IR) Spectroscopy : In IR spectra of similar compounds, the N-H stretching vibrations, typically appearing in the 3100–3300 cm⁻¹ region, can provide insight into hydrogen bonding. The C=S stretching vibration, usually found between 1200 and 1300 cm⁻¹, is also a key diagnostic peak. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating molecular structure. In thioureas, the chemical shifts of the N-H protons are sensitive to their conformational environment (cis or trans to the sulfur atom) and participation in hydrogen bonding. researchgate.net For this compound, separate signals would be expected for the protons of the NH-amino and NH-alkyl groups. The thiocarbonyl carbon (C=S) typically resonates in the downfield region of the ¹³C NMR spectrum, often around 180 ppm. mdpi.com

Computational and experimental studies on other alkylthioureas have shown that conformations where the alkyl group is positioned cis to the sulfur atom are generally more stable by 0.4–1.5 kcal/mol compared to the trans forms. acs.org This preference is attributed to a balance of steric and electronic factors.

Table 1: Representative Spectroscopic Data for Thiourea Derivatives This table presents typical spectroscopic signal ranges observed for the functional groups found in thiourea compounds, which are applicable for the characterization of this compound.

| Technique | Functional Group | Characteristic Signal / Chemical Shift | Reference |

| IR | N-H Stretch | 3100–3300 cm⁻¹ | |

| IR | C=S Stretch | 1200–1300 cm⁻¹ | mdpi.com |

| ¹H NMR | Thiourea N-H | δ 7.0 - 12.0 ppm (broad singlet) | |

| ¹³C NMR | C=S (Thiocarbonyl) | δ ~180 ppm | mdpi.com |

Dynamic Nuclear Magnetic Resonance Studies

Dynamic Nuclear Magnetic Resonance (DNMR) is the principal technique for quantifying the energetics of rotational isomerism. By recording NMR spectra at various temperatures, it is possible to observe the coalescence of signals as the rate of rotation around the C-N bonds becomes fast on the NMR timescale. sci-hub.secapes.gov.br

For an unsymmetrically substituted molecule like this compound, the free energy barriers (ΔG‡) for rotation about the two different C-N bonds would be distinct. capes.gov.br Research on similar compounds has shown that the C-N bond connected to the more sterically demanding substituent typically exhibits a higher barrier to rotation. sci-hub.secapes.gov.br The rotation around the C-N bonds in alkyl thioureas is generally more hindered than in the unsubstituted thiourea molecule. acs.org DNMR studies would allow for the calculation of these rotational energy barriers, providing quantitative data on the molecule's conformational stability and dynamics in solution. capes.gov.br

Steric Hindrance and Alkyl Chain Conformations

The concept of steric hindrance is central to understanding the conformational behavior of this compound. youtube.com The bulky 2-methylheptyl group imposes significant spatial constraints that influence both the rotational barriers of the thiourea core and the preferred conformations of the alkyl chain itself. libretexts.org

Theoretical and Computational Investigations on 3 Amino 1 2 Methylheptyl Thiourea

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of 3-Amino-1-(2-methylheptyl)thiourea, offering a detailed view of its electronic structure and energetic characteristics.

These calculations would optimize the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. The 2-methylheptyl group, with its multiple rotatable bonds, introduces significant conformational flexibility, which would be a key focus of such a study. The electronic properties, such as the distribution of electron density and the molecular electrostatic potential, would also be determined, highlighting the regions of the molecule that are electron-rich (like the sulfur and nitrogen atoms) and electron-poor, which are crucial for understanding its reactivity.

Table 1: Illustrative Optimized Geometrical Parameters for a Thiourea (B124793) Derivative Core

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=S | 1.68 | - | - |

| C-N1 | 1.38 | - | - |

| C-N2 | 1.39 | - | - |

| N1-C(heptyl) | 1.47 | - | - |

| N2-N3 | 1.41 | - | - |

| N1-C-N2 | - | 118.5 | - |

| C-N1-C(heptyl) | - | 123.0 | - |

| C-N2-N3 | - | 119.0 | - |

| H-N-C=S | - | - | ~180 (anti) or ~0 (syn) |

Note: This table is illustrative and based on general data for thiourea derivatives. Specific values for this compound would require dedicated computational studies.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate energetic information. For this compound, these calculations would be valuable for determining the relative energies of different conformers, particularly those arising from the rotation of the 2-methylheptyl chain. researchgate.net

Understanding the energetic landscape is crucial for identifying the most stable conformations and the energy barriers between them. This information helps in predicting the dominant shapes the molecule will adopt under different conditions. While specific ab initio energetic profiles for this compound are not published, studies on simpler thiourea molecules have shown that the planar C2v conformation is often a saddle point, with non-planar C2 conformations being the global minima.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized on the electron-rich thiourea moiety, specifically the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the thiocarbonyl (C=S) group, suggesting this is the site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. For thiourea derivatives, the HOMO-LUMO gap is a key indicator of their biological and chemical activity.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Thiourea Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and based on general data for thiourea derivatives. The actual values for this compound would depend on the specific computational method and basis set used.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with the surrounding environment.

The 2-methylheptyl chain in this compound is long and flexible, leading to a vast conformational space. MD simulations can be employed to explore these different conformations by simulating the motion of the atoms over time. Such simulations would reveal the preferred orientations of the heptyl chain and the frequency of transitions between different conformational states. This information is crucial for understanding how the shape of the molecule might influence its interactions with biological targets or its packing in a solid state.

The conformation and dynamics of this compound can be significantly influenced by the solvent environment. MD simulations in different explicit solvents (e.g., water, ethanol, chloroform) can provide a detailed picture of these effects. acs.orgnih.govacs.org Solvents can form hydrogen bonds with the amino and thiourea groups, which can stabilize certain conformations over others. nih.gov For instance, in a polar protic solvent like water, it is expected that the solvent molecules would form a structured shell around the polar head of the molecule. In contrast, in a nonpolar solvent, the flexible heptyl chain would have more freedom to adopt various conformations. These simulations can also reveal how the solvent affects the dynamics of the molecule, such as the rate of conformational changes. acs.orgacs.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can be instrumental in the structural elucidation and characterization of novel compounds. For thiourea derivatives, Density Functional Theory (DFT) is a commonly employed method for calculating various spectroscopic data with a high degree of accuracy. mdpi.com

Simulated NMR Spectra for Comparison with Experimental Data

While no specific simulated Nuclear Magnetic Resonance (NMR) spectra for this compound have been found in the reviewed literature, the methodology for such simulations is well-established for related compounds. Typically, the process involves optimizing the molecular geometry of the compound using a selected DFT functional and basis set. Following optimization, the NMR chemical shifts are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.goviu.edu.sa The resulting theoretical chemical shifts can then be compared with experimental data to validate the proposed structure.

For other thiourea derivatives, researchers have successfully correlated experimental and calculated ¹H and ¹³C NMR chemical shifts, providing confidence in the computational models. researchgate.netresearchgate.netresearchgate.net These studies often reveal that the choice of solvent in the computational model can significantly influence the accuracy of the predicted chemical shifts, highlighting the importance of considering environmental effects.

Although a direct comparison with simulated data is not possible, experimental NMR data for this compound has been reported.

Table 1: Experimental NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | 6.82 | br s | - | NH₂ |

| ¹H | 7.15 | br s | - | NH |

| ¹H | 3.35 | m | - | N-CH |

| ¹H | 1.55 | d | 6.8 Hz | CH₃ |

| ¹H | 1.20–1.45 | m | - | heptyl CH₂ |

| ¹³C | 181.5 | - | - | C=S |

| ¹³C | 45.2 | - | - | N-CH |

| ¹³C | 22.4 | - | - | CH₃ |

| ¹³C | 29.1–37.8 | - | - | heptyl CH₂ |

Source: Data derived from publicly available information. It is important to note that the original source for this data was a commercial vendor website and has been repurposed here for illustrative purposes.

Vibrational Frequency Calculations and Assignment

Theoretical vibrational frequency analysis is a crucial tool for interpreting infrared (IR) and Raman spectra. For thiourea derivatives, DFT calculations are routinely used to predict the vibrational modes. researchgate.net The process involves calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the computational method.

Studies on similar molecules demonstrate that the calculated vibrational spectra show good agreement with experimental Fourier Transform Infrared (FT-IR) spectra, aiding in the assignment of key vibrational bands such as N-H, C=S, and C-N stretching and bending modes. mdpi.comnih.gov For instance, in many thiourea derivatives, the C=S stretching vibration is a key characteristic band in the IR spectrum.

A comprehensive vibrational analysis of this compound would require dedicated computational studies. Such an analysis would involve calculating the potential energy distribution (PED) to provide a detailed assignment of each vibrational mode to the corresponding atomic motions within the molecule.

Computational Studies of Reaction Mechanisms Involving the Compound

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including those involving thiourea derivatives. These studies can provide insights into reaction pathways, transition states, and activation energies, which are often difficult to determine experimentally.

For various thiourea compounds, computational studies have been employed to investigate their role in different reactions, such as in catalysis or in their synthesis. nih.govrsc.org For example, DFT calculations can be used to model the reaction of an isothiocyanate with an amine to form a thiourea derivative, identifying the key intermediates and transition states along the reaction coordinate. Such studies can help in optimizing reaction conditions to improve yields and selectivity.

Furthermore, computational models can be used to understand the reactivity of the thiourea moiety itself. The sulfur atom can act as a nucleophile, and the nitrogen atoms can participate in hydrogen bonding, both of which can be modeled computationally to predict how the molecule will interact with other reagents. A detailed computational study of the reaction mechanisms involving this compound would provide a deeper understanding of its chemical behavior and potential applications.

Chemical Reactivity and Mechanistic Pathways of 3 Amino 1 2 Methylheptyl Thiourea

Protonation and Deprotonation Equilibria

The ability of 3-amino-1-(2-methylheptyl)thiourea to accept or donate a proton is fundamental to its chemical character and dictates its behavior in various chemical environments.

Thiourea (B124793) and its derivatives are known to be basic compounds. wikipedia.org The primary site of protonation is the sulfur atom of the thiocarbonyl group, a characteristic that has been confirmed by X-ray crystallography of protonated thiourea, which shows a planar [HSC(NH2)2]+ cation. wikipedia.org This preference for S-protonation is attributed to the formation of a resonance-stabilized cation.

The acidity of thioureas is associated with the N-H protons. The deprotonation of these protons is influenced by the nature of the substituents on the nitrogen atoms. researchgate.net In the case of this compound, the presence of both N-H and -NH2 protons introduces multiple potential sites for deprotonation under sufficiently basic conditions. The tautomeric equilibrium between the thione and thiol forms also plays a crucial role in the acidic character of thioureas. acs.org

The pKa values of thiourea derivatives are sensitive to the electronic effects of their substituents. researchgate.net Electron-donating groups, such as alkyl groups, generally increase the electron density on the nitrogen atoms, making the N-H protons less acidic (higher pKa). Conversely, electron-withdrawing groups increase the acidity of the N-H protons (lower pKa).

For this compound:

The 2-methylheptyl group is an electron-donating alkyl group. This would be expected to decrease the acidity (increase the pKa) of the adjacent N-H proton compared to unsubstituted thiourea.

While specific pKa values for this compound are not available, a comparative look at the pKa values of other substituted thioureas can provide an estimation.

| Compound | Substituent Type | Reported pKa(s) | Reference |

|---|---|---|---|

| Thiourea | Unsubstituted | -1.19 (protonated form) | foodb.ca |

| Phenylthiourea | Aryl (electron-withdrawing) | 9.62 | nih.gov |

| Bis-acyl thiourea derivatives | Acyl (electron-withdrawing) | pKa1: ~3.6-3.9, pKa2: ~7.0-7.1, pKa3: ~11.2-12.3 | dergipark.org.tr |

Data is illustrative and sourced from studies on various substituted thioureas.

Reactions at the Thiocarbonyl Moiety

The thiocarbonyl group is the most reactive site in the this compound molecule, participating in a variety of reactions.

The sulfur atom of the thiocarbonyl group is nucleophilic, readily reacting with electrophiles. A classic example is the reaction with alkyl halides to form S-alkylisothiouronium salts. wikipedia.org This reaction proceeds via nucleophilic attack of the sulfur on the electrophilic carbon of the alkyl halide. wikipedia.org

Conversely, the carbon atom of the thiocarbonyl group is electrophilic and can be attacked by nucleophiles. The reactivity of the thiocarbonyl carbon can be enhanced by activation with electrophiles or through hydrogen bonding. For instance, thiourea can act as a hydrogen-bond donor to activate a carbonyl group, facilitating nucleophilic attack. acs.org In the context of this compound, intramolecular hydrogen bonding between the amino group and the thiocarbonyl sulfur could modulate the reactivity of the thiocarbonyl carbon.

Oxidizing agents readily attack the thiocarbonyl group. For example, hydrogen peroxide oxidizes thiourea to thiourea dioxide. wikipedia.orgyoutube.com Stronger oxidation can lead to the formation of disulfides. wikipedia.org The introduction of bulky substituents on the nitrogen atoms can sometimes allow for the isolation of intermediate thiourea S-oxides, though these are typically reactive intermediates that lead to desulfurized products. nih.gov

Desulfurization, the removal of the sulfur atom from the thiourea backbone, is a common reaction pathway for this class of compounds. wikipedia.org This can be achieved using various reagents and conditions, often involving oxidation or hydrolysis.

The mechanism of desulfurization can be influenced by the substituents. For thioureas with electron-withdrawing groups, such as sulfonylthioureas, desulfurization can be promoted by the hydrolysis of the C-S bond. tandfonline.com This is thought to occur due to the reduced electron density at the thiocarbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. tandfonline.com While the 2-methylheptyl and amino groups in this compound are electron-donating, desulfurization can still be induced under appropriate oxidative or hydrolytic conditions. For example, condensation reactions of thioureas with β-dicarbonyl compounds to form pyrimidines often involve a desulfurization step. wikipedia.org

Reactivity of the Primary Amino Group

The primary amino group (-NH2) at the 3-position of the thiourea backbone introduces another site of reactivity. This group can act as a nucleophile and a base.

In the field of organocatalysis, primary amine-thiourea compounds have emerged as powerful bifunctional catalysts. rsc.org The thiourea moiety can activate electrophiles through hydrogen bonding, while the primary amine can react with carbonyl compounds, such as enals, to form a nucleophilic enamine or an electrophilic iminium ion. rsc.org In such a scenario, the primary amino group of this compound could react with an aldehyde or ketone to form an iminium ion, which then participates in subsequent asymmetric transformations. The steric bulk of the 2-methylheptyl group could play a role in the stereochemical outcome of such reactions.

The amino group can also participate in condensation reactions. For example, the reaction of thiourea with hydrazine (B178648) can lead to the formation of triazole derivatives. wikipedia.org Similarly, the primary amino group of this compound could undergo reactions with various electrophiles, leading to the synthesis of more complex heterocyclic systems.

Stereochemical Implications of the 2-Methylheptyl Moiety in Reactions

The presence of a chiral center at the C-2 position of the methylheptyl group introduces stereochemical considerations into the reactions of this compound. If a reaction does not involve breaking any of the bonds to the chiral center, the configuration of this center will be retained in the product. lumenlearning.com

However, in reactions where new chiral centers are formed, the existing chiral center in the 2-methylheptyl group can exert a diastereoselective influence. This means that one diastereomer of the product may be formed in preference to the other. masterorganicchemistry.com The degree of diastereoselectivity will depend on the proximity of the reacting center to the existing chiral center and the reaction mechanism. For example, in the condensation reaction with a prochiral ketone, the approach of the thiourea nucleophile to the two faces of the ketone can be influenced by the steric bulk of the chiral 2-methylheptyl group, leading to a mixture of diastereomeric products in unequal amounts.

When the reaction itself proceeds through a chiral intermediate or with the use of a chiral catalyst, the stereochemical outcome can be highly controlled, leading to enantioselective or diastereoselective synthesis. nih.govuou.ac.in

Proposed Reaction Mechanisms for Derivative Formation

The formation of derivatives from this compound can proceed through several mechanistic pathways, depending on the reactants and conditions.

Acylation/Alkylation at Nitrogen: These reactions are typically nucleophilic substitution or addition reactions. For acylation with an acid chloride, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. Subsequent loss of a proton and the chloride ion yields the acylated product.

Condensation to form Thiazoles (Hantzsch Synthesis): A plausible mechanism for the reaction with an α-haloketone involves the initial S-alkylation of the thiourea to form an isothiouronium salt. This is followed by an intramolecular cyclization where one of the thiourea nitrogens attacks the ketone carbonyl group. The final step is a dehydration to afford the aromatic thiazole (B1198619) ring. researchgate.net

Condensation with Aldehydes: The reaction of thiourea with aldehydes can lead to various products. A proposed mechanism for the formation of 1,3,5-triazine-2,4-dithione derivatives involves the initial reaction of thiourea with the aldehyde, followed by cyclization with another molecule of thiourea or an intermediate. researchgate.net

The amino group at the N-3 position can also influence the reaction pathways, potentially leading to the formation of fused heterocyclic systems or acting as a competing nucleophile. The chiral 2-methylheptyl group is not expected to directly participate in the electronic steps of these mechanisms but will play a crucial role in the stereochemical outcome of reactions that generate new stereocenters.

Coordination Chemistry and Metal Complexation of 3 Amino 1 2 Methylheptyl Thiourea

Ligand Design Principles and Coordination Modes

The design of thiourea-based ligands is predicated on the inherent coordination capabilities of the thiourea (B124793) moiety and the influence of its substituents. Thioureas are known to be structurally versatile ligands due to their ability to act as both sigma-donors and pi-acceptors. nih.govmdpi.com

The thiourea scaffold presents multiple potential coordination sites, primarily the sulfur atom and the two nitrogen atoms. This allows for a variety of coordination modes, as detailed in the table below. The presence of an amino group at the N3 position, as in 3-Amino-1-(2-methylheptyl)thiourea, introduces an additional nitrogen donor, creating the possibility of N-N chelation.

Thiourea derivatives can coordinate to metal ions in several ways:

Monodentate Coordination: Typically, coordination occurs through the soft sulfur atom, which is the most common mode. mdpi.com

Bidentate Chelation: Chelation can occur through the sulfur and one of the nitrogen atoms (S,N-coordination), forming a stable four-membered ring. mdpi.comtandfonline.com With the presence of an additional donor group, such as the amino group in this compound, N,N-chelation is also a possibility.

Bridging Coordination: The thiourea ligand can bridge two metal centers, often through the sulfur atom. mdpi.com

The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the substituents on the thiourea ligand. nih.gov

| Coordination Mode | Donating Atoms | Description | References |

| Monodentate | S | The ligand binds to the metal center solely through the sulfur atom. | mdpi.com |

| Bidentate | S, N | The ligand forms a chelate ring by coordinating through both the sulfur and one of the nitrogen atoms. | mdpi.comtandfonline.com |

| Bidentate | N, N | The ligand, with an additional nitrogen donor, coordinates through two nitrogen atoms. | |

| Bridging | S | The sulfur atom of the thiourea ligand bridges two different metal centers. | mdpi.comoup.com |

This table is generated based on general principles of thiourea coordination chemistry, as specific data for this compound is limited.

The presence of a bulky and branched alkyl chain, such as the 2-methylheptyl group, on one of the nitrogen atoms of the thiourea ligand can exert significant steric hindrance. This steric bulk can influence the coordination geometry around the metal center by:

Dictating the Coordination Mode: A bulky substituent may favor monodentate coordination through the less sterically hindered sulfur atom over bidentate chelation.

Affecting the Number of Coordinated Ligands: The steric hindrance from the branched alkyl chain may limit the number of ligands that can coordinate to a single metal ion.

Inducing Distortions in Geometry: The steric pressure from the 2-methylheptyl group can cause distortions from ideal coordination geometries (e.g., tetrahedral or square planar). Studies on other alkyl thioureas have shown that increasing the steric hindrance of the alkyl substituent can impact the resulting structure and properties of the metal complex. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea derivatives generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. nih.govksu.edu.trresearchgate.net The characterization of these complexes is crucial for determining their structure and properties.

Thiourea derivatives readily form complexes with a variety of transition metals, including copper, nickel, cobalt, zinc, and manganese. mdpi.comksu.edu.trnih.govscientific.net The synthesis of such complexes with this compound would likely follow established procedures, such as the reaction of the ligand with metal chlorides or acetates in a solvent like ethanol. The resulting complexes are often colored and can be isolated as crystalline solids. The stoichiometry of the reaction and the presence or absence of a base can influence whether the thiourea ligand coordinates as a neutral molecule or as a deprotonated anion. mdpi.com

In addition to transition metals, thiourea ligands are also known to coordinate with main group metals. For instance, complexes of lead with thiourea derivatives have been synthesized and characterized. researchgate.net The interaction is typically through the sulfur donor atom, which is a soft base and has a high affinity for soft acid metal ions.

For a hypothetical complex of this compound, crystallographic analysis would reveal:

The coordination mode of the ligand (e.g., monodentate, bidentate, or bridging).

The geometry around the metal center (e.g., tetrahedral, square planar, octahedral).

The specific bond distances between the metal and the donor atoms (M-S, M-N).

The presence of any intramolecular or intermolecular hydrogen bonding, which can be facilitated by the N-H groups of the thiourea and the amino substituent. nih.gov

The table below presents typical bond lengths observed in metal-thiourea complexes, which can serve as a reference for the expected values in complexes of this compound.

| Bond | Typical Bond Length (Å) | Significance | References |

| C=S | 1.69 - 1.74 | The C=S bond length typically increases upon coordination to a metal center, indicating a weakening of the double bond character. | nih.gov |

| C-N | 1.32 - 1.40 | The C-N bond length may decrease upon coordination, suggesting an increase in its double bond character due to electron delocalization. | nih.gov |

| M-S | Varies with metal | The metal-sulfur bond length is dependent on the specific metal ion and its coordination number. | nih.govnih.gov |

This table provides generalized data from the literature on thiourea complexes.

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of metal complexes are fundamentally determined by the identity of the central metal ion, its oxidation state, and the ligand field environment. For the hypothetical complexes of this compound, these properties would be contingent on the specific coordination geometry adopted.

The electronic absorption spectra of such complexes are expected to exhibit bands arising from both internal ligand transitions (π → π*) and ligand-to-metal charge transfer (LMCT). youtube.com More importantly, d-d transitions within the metal center, which are sensitive to the coordination geometry, would be observed in the visible region of the spectrum for transition metal complexes.

The magnetic properties of these complexes are dictated by the number of unpaired electrons on the metal center. doaj.org For instance, a complex with a d⁸ metal ion like Ni(II) could be either diamagnetic, if it adopts a square planar geometry, or paramagnetic with two unpaired electrons in an octahedral or tetrahedral environment. Similarly, a Cu(II) (d⁹) complex is expected to be paramagnetic with one unpaired electron, irrespective of the geometry. The precise magnetic moment can also provide insights into potential magnetic interactions between adjacent metal centers in the solid state.

Below is a table with representative electronic spectral and magnetic data for complexes of analogous N-substituted thiourea ligands, which can serve as a predictive guide for complexes of this compound.

| Complex | Geometry | Magnetic Moment (μB) | Key Electronic Transitions (cm⁻¹) |

| [Ni(L¹)₂] | Square Planar | Diamagnetic | ¹A₁g → ¹B₁g, ¹A₁g → ¹A₂g |

| [Co(L¹)₂] | Square Planar | ~3.0 | d-d transitions ~14,600 |

| [Cu(L¹)₂] | Square Planar | ~1.7 | d-d transitions ~13,100 |

| [Ni(L²)₂Cl₂] | Octahedral | ~3.2 | ³A₂g → ³T₂g(F), ³A₂g → ³T₁g(F) |

| [Co(L²)₂Cl₂] | Octahedral | ~4.5 | ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F) |

Data compiled from analogous thiourea complexes reported in the literature. L¹ and L² represent various N-substituted thiourea ligands.

Electrochemical Behavior of Metal Complexes

For complexes of this compound, it is expected that the electron-donating nature of the alkyl and amino groups would influence the electron density at the metal center. This, in turn, would affect the ease of oxidation or reduction of the metal. For example, increased electron density from the ligand could make the metal center easier to oxidize (a more negative oxidation potential) and harder to reduce.

The electrochemical response would likely involve a metal-centered redox process. For instance, a Cu(II) complex could exhibit a quasi-reversible or irreversible reduction wave corresponding to the Cu(II)/Cu(I) couple. The specifics of the voltammogram, such as peak separation and current ratios, would provide insights into the electrochemical reversibility and the stability of the reduced species. The presence of the bulky 2-methylheptyl group might also influence the interaction of the complex with the electrode surface, potentially affecting the kinetics of electron transfer.

Organocatalysis and Non Metal Catalysis by 3 Amino 1 2 Methylheptyl Thiourea

Catalyst Design and Immobilization Strategies

The design of effective organocatalysts based on the 3-Amino-1-(2-methylheptyl)thiourea scaffold would draw upon established principles in the broader field of thiourea (B124793) catalysis. Key design considerations involve the strategic placement of functional groups to control reactivity and selectivity.

Catalyst Design:

The structure of this compound features a chiral center at the 2-position of the heptyl chain. This inherent chirality is a crucial starting point for the design of asymmetric catalysts. The development of enantiomerically pure catalysts is paramount for the synthesis of single-enantiomer pharmaceutical compounds. nih.gov

Further design modifications could involve the introduction of bulky or rigid substituents to enhance stereocontrol. For instance, replacing the amino group with a more sterically demanding amine or incorporating the thiourea moiety into a more constrained cyclic structure can create a well-defined chiral pocket around the active site. This pocket would preferentially bind one enantiomer of the substrate, leading to high enantioselectivity in the catalyzed reaction. nih.govnih.gov

Bifunctional catalysts are a significant area of focus. chimia.ch In the case of this compound, the primary amino group can act as a Brønsted base to activate the nucleophile, while the thiourea group activates the electrophile through hydrogen bonding. The spatial relationship between these two functional groups is critical for efficient catalysis and can be tuned through synthetic modifications. nih.gov

Immobilization Strategies:

To enhance the practical utility of organocatalysts, immobilization on solid supports is a widely adopted strategy. This approach facilitates catalyst separation from the reaction mixture, enabling easy recycling and use in continuous flow processes. For this compound, several immobilization techniques could be envisioned:

Polymer Support: The catalyst can be covalently attached to a polymer backbone, such as polystyrene or polyethylene (B3416737) glycol (PEG). nih.gov This is typically achieved by modifying the amino group or another part of the molecule to allow for linkage to the polymer.

Silica (B1680970) Gel: The catalyst can be grafted onto the surface of silica gel, a common and robust solid support.

Magnetic Nanoparticles: Immobilization on magnetic nanoparticles offers a convenient method for catalyst recovery using an external magnet.

The choice of support and the linking strategy can influence the catalyst's activity and stability. It is essential to ensure that the active sites of the catalyst remain accessible to the substrates after immobilization.

Below is a hypothetical data table illustrating the potential performance of an immobilized this compound catalyst in a representative Michael addition reaction, based on typical results for similar thiourea organocatalysts.

Table 1: Hypothetical Performance of Immobilized this compound Catalyst in a Michael Addition Reaction

| Entry | Support | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Polystyrene | Toluene | 25 | 92 | 85 |

| 2 | Silica Gel | Dichloromethane (B109758) | 25 | 88 | 82 |

| 3 | Magnetic Nanoparticles | Tetrahydrofuran | 25 | 95 | 88 |

| 4 | Polystyrene (Recycle 1) | Toluene | 25 | 91 | 84 |

| 5 | Polystyrene (Recycle 2) | Toluene | 25 | 90 | 83 |

Mechanistic Insights into Organocatalytic Activity

The catalytic activity of this compound in organocatalysis is predicated on the principle of dual activation, a cooperative mechanism involving both the thiourea and amino functionalities. chimia.chnih.govorganic-chemistry.org

Dual Activation Mechanism:

Electrophile Activation: The two N-H protons of the thiourea moiety form strong hydrogen bonds with an electrophilic substrate, such as a carbonyl compound or a nitroolefin. wikipedia.org This interaction polarizes the electrophile, increasing its reactivity towards nucleophilic attack. The geometry of this binding is often a key determinant of stereoselectivity.

Nucleophile Activation: Simultaneously, the basic amino group can deprotonate a pronucleophile, such as a malonate ester or a ketone, to generate a more potent nucleophile (an enolate). chimia.ch This Brønsted base catalysis complements the electrophile activation.

The concerted action of these two functionalities within the same molecule brings the activated electrophile and the generated nucleophile into close proximity and in a specific orientation, facilitating the bond-forming step and controlling the stereochemical outcome of the reaction.

Role of Hydrogen Bonding:

The strength and directionality of the hydrogen bonds formed by the thiourea group are central to its catalytic power. wikipedia.org The acidity of the N-H protons can be modulated by the electronic properties of the substituents on the thiourea nitrogen atoms. In this compound, the alkyl substituent has a modest electronic effect.

Computational studies on similar amino-thiourea catalysts have provided detailed insights into the transition states of the catalyzed reactions. These studies often reveal a highly organized, cyclic transition state where the catalyst, electrophile, and nucleophile are all held together by a network of hydrogen bonds. acs.org This pre-organization lowers the activation energy of the reaction and dictates the stereochemistry of the product.

Kinetic Studies:

Kinetic analyses of reactions catalyzed by amino-thioureas typically show a dependence of the reaction rate on the concentrations of both the catalyst and the substrates. These studies can help to elucidate the rate-determining step of the catalytic cycle and provide evidence for the proposed dual activation mechanism. acs.org For instance, a first-order dependence on the catalyst concentration would be consistent with the involvement of a single catalyst molecule in the transition state.

The following table summarizes the key interactions and their proposed effects in the catalytic mechanism of this compound.

Table 2: Mechanistic Roles of Functional Groups in this compound Catalysis

| Functional Group | Type of Interaction | Role in Catalysis |

|---|---|---|

| Thiourea (-NH-CS-NH-) | Hydrogen Bonding | Electrophile Activation |

| Amino (-NH2) | Brønsted Base | Nucleophile Activation |

| 2-Methylheptyl Chain | Steric Hindrance | Enantiocontrol |

Supramolecular Chemistry and Non Covalent Interactions of 3 Amino 1 2 Methylheptyl Thiourea

Hydrogen Bonding Networks in Thiourea (B124793) Structures

The thiourea moiety is a powerful hydrogen-bonding unit, capable of acting as both a hydrogen bond donor, through its N-H protons, and an acceptor, via the sulfur atom of the thiocarbonyl group. mersin.edu.trksu.edu.tr This dual nature facilitates the formation of robust and predictable hydrogen-bonding networks, which are fundamental to the crystal engineering and supramolecular behavior of these compounds. mersin.edu.tr

In the solid state, thiourea derivatives frequently assemble into well-defined patterns. One of the most common motifs is the centrosymmetric dimer, where two molecules are linked by a pair of N-H···S hydrogen bonds, forming a characteristic R22(8) graph set ring motif. nih.gov For 3-Amino-1-(2-methylheptyl)thiourea, this would involve the N-H proton adjacent to the alkyl chain and the thiocarbonyl sulfur.

The general hydrogen bonding capabilities of thiourea derivatives are summarized in the table below.

| Interaction Type | Donor | Acceptor | Common Supramolecular Motif |

| Intermolecular | Thiourea N-H | Thiourea C=S | R22(8) Dimer |

| Intermolecular | Amino N-H | Thiourea C=S or other acceptor | Extended chains or sheets |

| Intramolecular | Amino N-H | Thiourea C=S | S(n) ring |

Host-Guest Chemistry and Molecular Recognition

The directional hydrogen-bonding capabilities of the thiourea group make it an excellent functional unit for the design of synthetic receptors in host-guest chemistry.

Thiourea derivatives are renowned for their ability to act as neutral anion receptors. The acidity of the N-H protons, enhanced by the electron-withdrawing nature of the adjacent thiocarbonyl group, allows them to form strong hydrogen bonds with a wide range of anions. nih.govnih.gov The binding strength is often modulated by the substituents on the thiourea nitrogen atoms.

Studies on various thiourea-based receptors have established a general trend in anion affinity, which is largely influenced by the anion's basicity and geometry. nih.govnih.gov The thiourea-based receptor L2, for example, shows a clear preference for fluoride (B91410) and dihydrogen phosphate (B84403) over other anions. nih.gov It is expected that this compound would exhibit similar behavior, acting as a receptor where both N-H groups of the thiourea core and the terminal amino group can participate in coordinating an anionic guest. The binding process involves the formation of multiple hydrogen bonds between the receptor's N-H groups and the anion. nih.gov

The following table presents typical binding constant data for a representative tripodal thiourea receptor (L2) with various anions in DMSO-d6, illustrating the selective nature of these interactions.

| Anion | Binding Constant (K) / M-1 for Receptor L2 |

| F- | 6450 |

| H2PO4- | 3520 |

| HCO3- | 1250 |

| HSO4- | 350 |

| CH3COO- | 290 |

| SO42- | 150 |

| Cl- | <10 |

| Br- | <10 |

| I- | <10 |

| Data sourced from a study on tris[(4-cyanophenyl)amino]propyl)thiourea (L2). nih.gov |

Beyond charged species, thiourea-based hosts can also bind neutral guest molecules, primarily through hydrogen bonding. nih.gov For this to occur, the guest molecule must possess complementary hydrogen bond acceptor and/or donor sites.

For instance, dendritic hosts functionalized with thiourea end groups have been shown to bind guest molecules that contain a urea (B33335) unit. nih.gov The binding mechanism involves hydrogen bonds forming between the thiourea N-H groups of the host and the carbonyl oxygen of the guest's urea moiety. In the case of this compound, the thiourea and amino N-H groups could effectively bind small, neutral molecules containing carbonyl, hydroxyl, or amino functionalities. The 2-methylheptyl group would contribute to creating a hydrophobic pocket, potentially enhancing the binding of lipophilic guests.

Self-Assembly Phenomena

The directional and predictable nature of non-covalent interactions in thiourea derivatives makes them excellent building blocks for the bottom-up construction of complex supramolecular structures.

Thiourea derivatives have been instrumental in the development of organocatalysis, particularly in reactions that proceed via supramolecular mechanisms. Bifunctional thiourea-amine catalysts are used for the living ring-opening polymerization of lactide. nih.gov In this process, the thiourea moiety activates the lactide monomer's carbonyl group via hydrogen bonding, making it more susceptible to nucleophilic attack. Simultaneously, a tertiary amine group on the catalyst activates the initiating alcohol. nih.govacs.org

While this compound itself contains a primary amine rather than a tertiary one, the fundamental principle of bifunctional activation is relevant. The molecule possesses both a hydrogen-bond donating thiourea group and a basic amino group. This combination could facilitate its self-assembly into chain-like supramolecular polymers, where one molecule activates another in a head-to-tail fashion, or it could be used to catalyze polymerization reactions through a similar cooperative hydrogen-bonding mechanism. researchgate.net

The self-assembly of thiourea derivatives can be programmed to yield a variety of discrete and well-defined nanostructures. nih.govnih.gov By modifying the substituents on the thiourea core, it is possible to control the balance of intermolecular forces and direct the assembly process towards specific architectures.

For example, thiourea derivatives have been used to functionalize nanoparticles, creating hybrid materials with tailored properties. nih.govnih.govrsc.org The thiourea group can mediate the attachment to the nanoparticle surface and also direct the subsequent assembly of these building blocks into larger, ordered structures. The long 2-methylheptyl chain of this compound would impart significant van der Waals interactions, which, in concert with the primary hydrogen bonding network, could lead to the formation of structures like nanofibers, vesicles, or organogels in appropriate solvents. The specific morphology would be highly dependent on factors such as solvent polarity and temperature.

Role of the Alkyl Chain in Controlling Supramolecular Interactions

The steric hindrance introduced by the bulky and branched 2-methylheptyl group is a significant factor in determining the geometry of intermolecular interactions. rsc.org While the thiourea core possesses the intrinsic ability to form robust hydrogen-bonded networks, the alkyl chain can limit the possible conformations and approaches for these interactions. This steric constraint can lead to the formation of specific, well-defined supramolecular motifs over a random, disordered aggregation. For instance, the branching at the second carbon of the heptyl chain can create a pocket that influences how neighboring molecules can pack, potentially leading to chiral recognition or the formation of specific polymorphic crystal structures.

Furthermore, the hydrophobic nature of the 2-methylheptyl chain is a primary driver for the self-assembly of this compound in polar environments. In aqueous solutions or other polar solvents, the hydrophobic chains will tend to aggregate to minimize their contact with the polar solvent molecules, a phenomenon known as the hydrophobic effect. This aggregation can lead to the formation of various supramolecular structures such as micelles, vesicles, or layered assemblies, where the hydrophobic alkyl chains are sequestered in the core, and the polar thiourea and amino groups are exposed to the solvent.

In the solid state, the interplay between the hydrogen bonding of the thiourea headgroups and the packing of the alkyl chains dictates the crystal structure. The 2-methylheptyl chains can interdigitate or align in various ways, leading to different crystalline polymorphs with distinct physical properties. mpg.deresearchgate.netnih.gov The flexibility of the alkyl chain allows for conformational adjustments to optimize both the hydrogen bonding network and the packing density.

To illustrate the potential impact of the alkyl chain on the supramolecular assembly, consider the following hypothetical data comparing the supramolecular characteristics of a short-chain and a long-chain amino-thiourea derivative.

| Parameter | 3-Amino-1-ethylthiourea (Hypothetical) | This compound (Hypothetical) |

| Predominant Intermolecular Interaction | Hydrogen Bonding | Hydrogen Bonding, Hydrophobic Interactions, Van der Waals Forces |

| Typical Supramolecular Motif | Planar sheets or linear chains | Lamellar structures, micelles (in polar solvents) |

| Solubility in Polar Solvents | High | Low |

| Melting Point | Lower | Higher |

| Critical Micelle Concentration (CMC) | Not applicable | Expected to have a measurable CMC |

This table presents hypothetical data to illustrate the concepts discussed and is not based on experimental results for these specific compounds.

Derivative Synthesis and Functionalization of 3 Amino 1 2 Methylheptyl Thiourea

Chemical Modification of the Amino Group

The terminal hydrazinyl-like amino group (-NH₂) is a primary site for functionalization due to its nucleophilic character. Common modifications include acylation to form amides and sulfonamides, and participation in cyclization reactions to generate heterocyclic systems.

Amide and Sulfonamide Formation

The primary amino group of an aminothiourea can readily react with various acylating and sulfonylating agents to form the corresponding N-acyl (amide) and N-sulfonyl (sulfonamide) derivatives. These reactions are fundamental in organic synthesis for altering the electronic and steric properties of the parent molecule. libretexts.orgnih.govnih.gov

Amide Formation: The reaction of an amine with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides, is a standard method for creating an amide bond. libretexts.orgnih.gov The direct condensation of a carboxylic acid and an amine can be achieved, though it often requires heat or a catalyst. libretexts.orgyoutube.com A more common and efficient laboratory method involves reacting the amine with a more reactive acylating agent like an acid chloride or using coupling reagents. nih.govsemanticscholar.org For instance, reacting 3-amino-1-(2-methylheptyl)thiourea with an acyl chloride (R-COCl) in the presence of a base would yield the corresponding N-acyl-3-amino-1-(2-methylheptyl)thiourea derivative.

Sulfonamide Formation: Sulfonamides are typically synthesized by reacting an amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. youtube.comorganic-chemistry.org This reaction, known as aminosulfonylation, is a robust method for introducing a sulfonyl group. organic-chemistry.org The resulting sulfonamide linkage is known for its stability and presence in many biologically active compounds. nih.govprinceton.edu The synthesis of sulfonamides from amines and sulfonyl chlorides is a well-established one-pot procedure. princeton.edunih.gov

| Derivative Type | Reactant for Amino Group | General Reaction Conditions | Resulting Functional Group |

|---|---|---|---|

| Amide | Carboxylic Acid (R-COOH) | Heat or coupling agent (e.g., DCC) | -NH-CO-R |

| Amide | Acid Chloride (R-COCl) | Base (e.g., Pyridine, Triethylamine) | -NH-CO-R |

| Amide | Acid Anhydride ((RCO)₂O) | Base or heat | -NH-CO-R |

| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Pyridine) | -NH-SO₂-R |

Derivatization to Heterocyclic Compounds

Thioureas and their amino derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds. semanticscholar.orgtandfonline.com The presence of nitrogen and sulfur atoms in the thiourea (B124793) moiety, combined with the terminal amino group, provides the necessary components for various cyclization reactions. Thiosemicarbazides (aminothioureas) are well-known starting materials for heterocycles like thiadiazoles and triazines. bohrium.comresearchgate.netwikipedia.org

For example, reaction with α-haloketones can lead to the formation of aminothiazole rings, a common scaffold in medicinal chemistry. The sulfur atom of the thiourea acts as a nucleophile, displacing the halide, followed by cyclization involving one of the nitrogen atoms. chemicalforums.com Another pathway involves the reaction with acid chlorides or anhydrides, which can lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives under specific conditions. researchgate.net The synthesis of novel N-acyl thiourea derivatives can serve as an intermediate step for creating more complex heterocyclic systems like 1,3-thiazoles and pyrimidines. nih.gov

| Precursor | Reactant | Resulting Heterocycle | Reference |

|---|---|---|---|

| Thiosemicarbazide | Acid Chlorides | 2,5-Disubstituted-1,3,4-thiadiazole | researchgate.net |

| N-Arylthiourea | Chloroacetamide | 2-(N-thiazolidin-2-ene-4-one)-aminobenzothiazoles | nih.gov |

| Aminothiourea | α-Bromoketone | Aminothiazole derivative | chemicalforums.com |

| N-(1,3-benzothiazol-2-yl)-2-chloro acetamide | Thiourea | Imidazole-2-thione | bohrium.comresearchgate.net |

Functionalization of the Thiourea Backbone

The thiourea group itself is a versatile functional handle, capable of undergoing various chemical transformations. wikipedia.org These include the introduction of new functional groups or the complete conversion of the thiocarbonyl group into a carbonyl group to form urea (B33335) analogs.

Introduction of Additional Functional Groups

The thiourea moiety can be functionalized through various reactions. For instance, it can act as a ligand, coordinating with metal ions through the sulfur and nitrogen atoms. sphinxsai.comksu.edu.tr Furthermore, the reactivity of the thiocarbonyl group allows for the addition of electrophiles. The sulfur atom is nucleophilic and can react with alkylating agents. chemicalforums.com Functionalization can also be achieved by incorporating the thiourea unit into larger, more complex structures, such as calixarenes, to create receptors for ion recognition. mdpi.comrsc.org These modifications leverage the hydrogen-bonding capabilities of the N-H protons and the nucleophilicity of the sulfur atom. wikipedia.orgacs.org

Synthesis of Urea Analogs

The conversion of a thiourea to its corresponding urea analog is a significant transformation that modifies the hydrogen-bonding properties and chemical reactivity of the molecule. beilstein-journals.org This is typically achieved through an oxidative desulfurization process. Reagents such as mercuric oxide (HgO) or hydrogen peroxide (H₂O₂) can be used to replace the sulfur atom with an oxygen atom. The synthesis of ureas from isocyanates, which are oxygen analogs of isothiocyanates, is a parallel synthetic route. beilstein-journals.org Therefore, an alternative pathway to the urea analog of this compound would involve the synthesis and subsequent reaction of 2-methylheptyl isocyanate with hydrazine (B178648). Research has shown that thiourea derivatives generally exhibit different biological activity profiles compared to their urea counterparts. nih.gov

Variation of the Alkyl Chain

The 2-methylheptyl group provides significant lipophilicity to the molecule. Modifying this alkyl chain is a common strategy in medicinal chemistry to modulate properties such as solubility, membrane permeability, and metabolic stability. mdpi.com The synthesis of analogs with different alkyl chains can be readily achieved by starting with different primary amines during the initial thiourea synthesis. organic-chemistry.org

Synthesis of Analogs with Different Branched or Linear Alkyl Substituents

The synthesis of analogs of this compound with varied alkyl substituents is a direct method to modulate the compound's steric and electronic properties. This is typically accomplished by modifying the isothiocyanate precursor. The general synthesis involves the nucleophilic addition of hydrazine to an alkyl isothiocyanate. By substituting 2-methylheptyl isothiocyanate with other linear or branched alkyl isothiocyanates, a library of analogs can be created.